

# 2,6-dichloro-4-phenylquinoline CAS number and structure

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## Compound of Interest

Compound Name: 2,6-Dichloro-4-phenylquinoline

Cat. No.: B1308551

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An In-depth Technical Guide to **2,6-dichloro-4-phenylquinoline**: Synthesis, Characterization, and Applications in Drug Discovery

## Authored by: A Senior Application Scientist Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its history is deeply rooted in the development of antimalarial drugs, starting with the isolation of quinine in the 19th century and later the introduction of synthetic analogues like chloroquine in the 1940s.<sup>[1]</sup> Structure-activity relationship studies have consistently shown that the presence and position of halogen atoms on the quinoline ring can significantly influence a compound's biological activity.<sup>[1]</sup> Halogenation can enhance properties like lipophilicity, which is often beneficial for drug absorption and distribution.<sup>[1]</sup>

Within this important class of compounds, **2,6-dichloro-4-phenylquinoline** emerges as a highly versatile research intermediate and building block.<sup>[1]</sup> Its structure, featuring two chlorine atoms at strategic positions and a phenyl group, provides multiple reactive sites for chemical modification. This guide offers an in-depth technical overview of **2,6-dichloro-4-phenylquinoline**, covering its chemical identity, synthesis, spectroscopic characterization, reactivity, and key applications for researchers, scientists, and drug development professionals.

## Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all scientific research. **2,6-dichloro-4-phenylquinoline** is unambiguously identified by its unique Chemical Abstracts Service (CAS) number and its structural representation.

CAS Number: 10352-30-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C<sub>15</sub>H<sub>9</sub>Cl<sub>2</sub>N[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: 274.15 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

The structural architecture of the molecule consists of a quinoline ring system substituted with chlorine atoms at positions 2 and 6, and a phenyl group at position 4.

Caption: Chemical Structure of **2,6-dichloro-4-phenylquinoline**.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
IUPAC Name	<b>2,6-dichloro-4-phenylquinoline</b>	<a href="#">[4]</a>
SMILES	C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl	<a href="#">[4]</a>
InChI	InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H	<a href="#">[4]</a>
InChIKey	FSVNVFMEUXPATP-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Solid (Beige)	<a href="#">[5]</a>

| XlogP (Predicted)| 5.4 [\[6\]](#) |

## Synthesis and Manufacturing

The synthesis of **2,6-dichloro-4-phenylquinoline** is most commonly achieved through the chlorination of a quinolinone precursor. This transformation is a robust and well-documented method in heterocyclic chemistry.

## Primary Synthetic Route: Chlorination of 6-chloro-4-phenylquinolin-2(1H)-one

The standard laboratory-scale and industrial synthesis involves the treatment of 6-chloro-4-phenylquinolin-2(1H)-one with a strong chlorinating agent, typically phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[1]</sup> The rationale behind this choice is that  $\text{POCl}_3$  effectively converts the C2-carbonyl group of the quinolinone (which exists in tautomeric equilibrium with its enol form) into a chloro group.<sup>[1]</sup>

Caption: Primary synthesis route for **2,6-dichloro-4-phenylquinoline**.

### Experimental Protocol:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 6-chloro-4-phenylquinolin-2(1H)-one (1.0 eq).
- Reagent Addition: Carefully add phosphorus oxychloride ( $\text{POCl}_3$ ) (excess, e.g., 5-10 eq) to the flask. The reaction is typically run with  $\text{POCl}_3$  serving as both the reagent and the solvent.
- Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess  $\text{POCl}_3$ . This is an exothermic process and must be done with care in a well-ventilated fume hood.
- Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic. The product will precipitate as a solid.

- Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

The precursor, 6-chloro-4-phenylquinolin-2(1H)-one, can be synthesized via classic quinoline synthesis reactions such as the Conrad-Limpach or Friedländer condensation, typically starting from 4-chloroaniline and ethyl benzoyleacetate.[\[1\]](#)[\[2\]](#)

## Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed for the comprehensive characterization of **2,6-dichloro-4-phenylquinoline**.

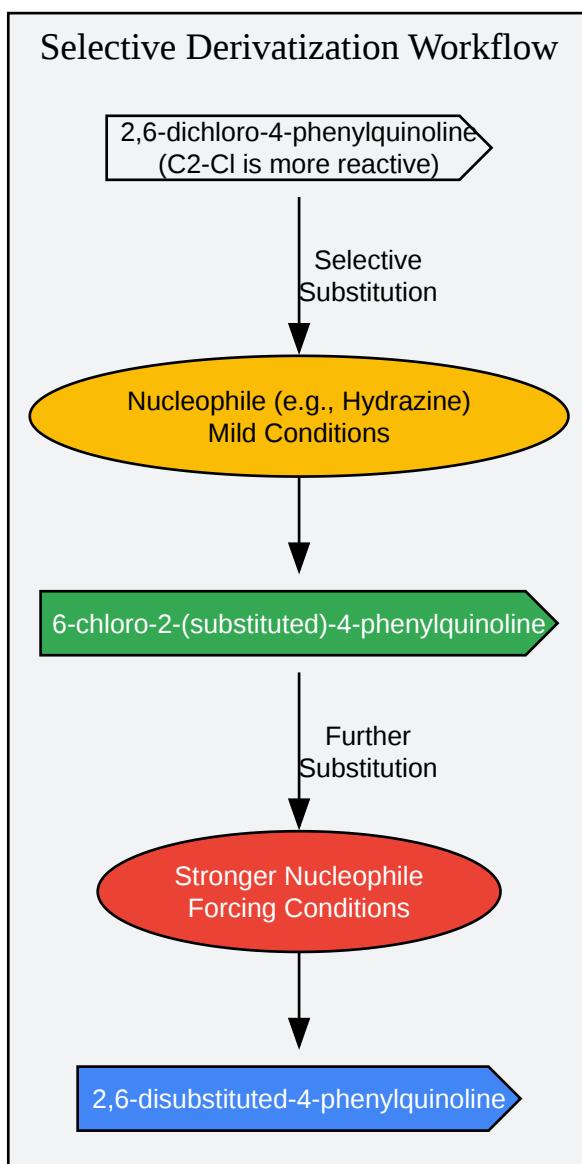
- Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verifying the molecular weight and assessing purity. The expected protonated molecule  $[M+H]^+$  would have a mass-to-charge ratio ( $m/z$ ) of approximately 274.1.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region, corresponding to the protons on the phenyl ring and the quinoline core. The integration of these signals should correspond to the 9 protons of the structure.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the presence of 15 distinct carbon environments, including the characteristic shifts for carbons attached to chlorine and nitrogen atoms.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system. The absence of a strong C=O stretch (around  $1650\text{-}1700\text{ cm}^{-1}$ ) confirms the successful conversion of the quinolinone precursor.

## Chemical Reactivity and Derivatization

The utility of **2,6-dichloro-4-phenylquinoline** as a synthetic intermediate stems from the differential reactivity of its two chlorine atoms.

- C2-Cl Reactivity: The chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution reaction.
- C6-Cl Reactivity: The chlorine atom at the C6 position, being on the carbocyclic portion of the quinoline ring, is much less reactive and behaves more like a typical chloro-substituent on a benzene ring. It requires more forcing conditions to undergo substitution.[\[1\]](#)

This reactivity difference allows for selective functionalization at the C2 position, making it a powerful tool for building molecular complexity.



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Caption: Differential reactivity of C2 and C6 chlorine atoms.

A prime example of this selective reactivity is the reaction with hydrazine hydrate, which selectively displaces the C2 chlorine to yield 6-chloro-2-hydrazino-4-phenylquinoline.[1][7][8] This product is a key intermediate in the synthesis of the anxiolytic drug Alprazolam.[7][8]

## Applications in Research and Drug Development

**2,6-dichloro-4-phenylquinoline** is not typically an active pharmaceutical ingredient itself but rather a crucial starting material for the synthesis of biologically active molecules.

### Synthesis of Alprazolam

One of the most notable applications is in the synthesis of Alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. The synthesis leverages the reactivity of the C2 position.

Caption: Key steps in the synthesis of Alprazolam from **2,6-dichloro-4-phenylquinoline**.

This pathway involves the initial nucleophilic substitution with hydrazine, followed by cyclization to form the triazole ring, and subsequent oxidative ring opening and recyclization to form the final benzodiazepine structure.[7][8]

### Scaffold for Novel Therapeutics

The versatile nature of the **2,6-dichloro-4-phenylquinoline** scaffold allows for the creation of diverse chemical libraries for drug screening. Derivatives have been investigated in several therapeutic areas:

- Oncology: The quinoline core is present in some anticancer agents. By modifying the C2 and C6 positions, researchers have developed derivatives that show potential as protein kinase inhibitors, exhibiting cytotoxic effects against various cancer cell lines.[1] Phenylquinoline derivatives have also been explored as histone deacetylase (HDAC) inhibitors.[9][10]
- Infectious Diseases: Halogenated quinolines have a long history as antimalarial agents. Derivatives of **2,6-dichloro-4-phenylquinoline** have been synthesized and tested for their

ability to inhibit the growth of *Plasmodium* species.[\[1\]](#) More recently, 2-phenylquinolines have been identified as having broad-spectrum anti-coronavirus activity.[\[11\]](#)

## Safety and Handling

As with any laboratory chemical, proper handling of **2,6-dichloro-4-phenylquinoline** is essential.

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

- Skin Irritant (Category 2): Causes skin irritation.[\[4\]](#)
- Eye Irritant (Category 2A): Causes serious eye irritation.[\[4\]](#)
- Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[\[4\]](#)

Table 2: GHS Hazard and Precautionary Statements

Code	Statement
H315	<b>Causes skin irritation</b>
H319	Causes serious eye irritation
H335	May cause respiratory irritation
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280	Wear protective gloves/protective clothing/eye protection/face protection
P302+P352	IF ON SKIN: Wash with plenty of soap and water

| P305+P351+P338| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

### Handling Recommendations:

- Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][12]
- Avoid generating dust.[5]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

## Conclusion

**2,6-dichloro-4-phenylquinoline** (CAS: 10352-30-4) is a pivotal intermediate in synthetic organic and medicinal chemistry. Its well-defined synthesis, coupled with the differential reactivity of its two chlorine substituents, provides a robust platform for creating diverse and complex molecules. Its established role in the synthesis of Alprazolam and its potential as a scaffold for developing new therapeutics in oncology and infectious diseases underscore its continued importance to the scientific community. Researchers utilizing this compound should adhere to strict safety protocols while exploring its vast potential in drug discovery and development.

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